Phenyl furan-2-carboxylate
Overview
Description
Phenyl furan-2-carboxylate is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a phenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl furan-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of furan-2-carboxylic acid with phenol in the presence of a dehydrating agent such as sulfuric acid. Another method includes the reaction of furan-2-carboxylic acid chloride with phenol under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Phenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenyl furan-2-carbinol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Phenyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and resins with enhanced thermal stability and mechanical properties
Mechanism of Action
The mechanism of action of phenyl furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in cell wall synthesis, leading to antimicrobial effects. Its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the phenyl group, making it less hydrophobic and less effective in certain applications.
Phenyl furan-3-carboxylate: The carboxylate group is positioned differently, affecting its reactivity and biological activity.
Methyl furan-2-carboxylate: Contains a methyl group instead of a phenyl group, resulting in different physical and chemical properties.
Uniqueness: Phenyl furan-2-carboxylate is unique due to its combination of a furan ring and a phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
phenyl furan-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDAWBGVZLMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325541 | |
Record name | Phenyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-14-3 | |
Record name | NSC509746 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenyl 2-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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